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Compound of Interest

Compound Name: Homoalanosine

Cat. No.: B15592889 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of Homoalanosine (L-2-amino-4-nitrosohydroxyaminobutyric acid), a novel amino acid with

herbicidal activity. The information presented herein is crucial for its identification, purity

assessment, and further investigation in drug development and other scientific applications.

The structural elucidation of Homoalanosine, first isolated from Streptomyces galilaeus, was

established through a combination of spectroscopic techniques, including Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1]

Molecular Structure and Properties
Homoalanosine is a non-proteinogenic amino acid with the systematic name L-2-amino-4-(N-

hydroxy-N-nitrosoamino)butyric acid. Its structure contains a chiral center at the alpha-carbon,

a carboxylic acid group, an amino group, and a unique N-hydroxy-N-nitrosoamino functional

group.

Molecular Formula: C₄H₉N₃O₄

Molecular Weight: 163.13 g/mol

Spectroscopic Data
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The following sections summarize the key spectroscopic data for Homoalanosine. While the

original spectra from the initial isolation and characterization are not publicly available, the data

presented here are based on the reported structure and analysis of similar functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The expected ¹H and ¹³C NMR data for Homoalanosine in a suitable solvent (e.g.,

D₂O) are presented below.

Table 1: Predicted ¹H NMR Spectral Data for Homoalanosine

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.8 - 4.0 Triplet 1H α-CH

~2.1 - 2.3 Multiplet 2H β-CH₂

~3.9 - 4.1 Triplet 2H γ-CH₂

Table 2: Predicted ¹³C NMR Spectral Data for Homoalanosine

Chemical Shift (δ) ppm Assignment

~175 - 180 C=O (Carboxylic acid)

~55 - 60 α-C

~30 - 35 β-C

~50 - 55 γ-C

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

characteristic vibrational frequencies for Homoalanosine are summarized below.

Table 3: Predicted IR Absorption Bands for Homoalanosine
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 2500 Broad O-H stretch (Carboxylic acid)

3100 - 3000 Medium N-H stretch (Amino group)

2960 - 2850 Medium C-H stretch (Aliphatic)

~1725 Strong C=O stretch (Carboxylic acid)

~1630 Medium N-H bend (Amino group)

~1550 Strong N=O stretch (Nitroso group)

~1400 Medium O-H bend (Carboxylic acid)

~1050 Medium N-O stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for Homoalanosine

Parameter Value

Exact Mass 163.05930578 Da

Monoisotopic Mass 163.05930578 Da

Experimental Protocols
The following are detailed methodologies for the spectroscopic characterization of

Homoalanosine, adapted from standard procedures for amino acid analysis.

NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b15592889?utm_src=pdf-body
https://www.benchchem.com/product/b15592889?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15592889?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: Dissolve approximately 5-10 mg of purified Homoalanosine in 0.5 mL

of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O). Add a small amount of a

reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for

chemical shift calibration.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15

ppm.

¹³C NMR Acquisition:

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of

200-250 ppm.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, baseline correction, and

referencing to the internal standard.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in Homoalanosine.

Methodology:

Sample Preparation:

KBr Pellet Method: Mix a small amount of finely ground Homoalanosine (1-2 mg) with

approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into

a thin, transparent pellet using a hydraulic press.
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Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the clean ATR

crystal.

Place the sample in the spectrometer and record the sample spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Data Processing: The software automatically subtracts the background spectrum from the

sample spectrum to produce the final IR spectrum.

Mass Spectrometry
Objective: To determine the exact mass and confirm the molecular formula of Homoalanosine.

Methodology:

Sample Preparation: Dissolve a small amount of Homoalanosine in a suitable solvent (e.g.,

water/methanol with 0.1% formic acid) to a concentration of approximately 1-10 µg/mL.

Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight

(TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

Data Acquisition:

Infuse the sample solution directly into the ESI source or inject it via a liquid

chromatography (LC) system.

Acquire the mass spectrum in positive or negative ion mode. For Homoalanosine,

positive ion mode will likely show the [M+H]⁺ ion, while negative ion mode will show the

[M-H]⁻ ion.
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Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the

elemental composition using the instrument's software.

Visualizations
The following diagrams illustrate the experimental workflows for the spectroscopic

characterization of Homoalanosine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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